Multiflorine
Overview
Description
Multiflorine is a minor lupine alkaloid with the molecular formula C₁₅H₂₄N₂O. It is a naturally occurring compound found in various species of the Lupinus genus. This compound is known for its unique chemical structure, which includes a 7-keto-e,β-enamine fragment in ring A of its molecule. This structure provides this compound with multiple nucleophilic and electrophilic reaction centers, making it a versatile compound in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Multiflorine can be synthesized through various methods, including the treatment of lupine alkaloids with reagents such as methyllithium or methylmagnesium iodide. These reactions typically occur at low temperatures (0°C to 5°C) and result in the formation of products like 4S-4-hydroxy-4-methyl-2,3-didehydrosparteine and 2S-2-methyl-4-oxosparteine .
Industrial Production Methods: Industrial production of this compound involves the extraction of lupine alkaloids from Lupinus species, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the purification involves techniques such as chromatography to isolate this compound from other alkaloids .
Chemical Reactions Analysis
Types of Reactions: Multiflorine undergoes various chemical reactions, including nucleophilic addition, oxidation, and reduction. The compound’s 7-keto-e,β-enamine fragment allows for 1,2- and 1,4-additions, which are stereospecific and regioselective .
Common Reagents and Conditions:
Nucleophilic Addition: Methyllithium or methylmagnesium iodide at low temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Addition: 4S-4-hydroxy-4-methyl-2,3-didehydrosparteine and 2S-2-methyl-4-oxosparteine.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Scientific Research Applications
Multiflorine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a starting material for the synthesis of various derivatives with potential pharmacological activities .
Biology:
- Studied for its effects on glucose metabolism and insulin secretion. This compound-derived compounds have shown promise in augmenting insulin release and lowering blood glucose levels in rodents .
Medicine:
- Potential use in the development of antidiabetic drugs due to its ability to enhance insulin secretion and improve glucose tolerance .
Industry:
Mechanism of Action
The mechanism of action of multiflorine involves its interaction with molecular targets such as α2-adrenoceptors. This compound-derived compounds, like 55P0251, have been shown to antagonize α2-adrenoceptors, leading to increased insulin secretion and improved glucose tolerance . This antagonistic action on α2-adrenoceptors is believed to be a key pathway through which this compound exerts its effects.
Comparison with Similar Compounds
Lupanine: Another lupine alkaloid with similar pharmacological properties.
Sparteine: Known for its use as a chiral ligand in asymmetric synthesis.
Lupinine: Exhibits different biological activities compared to multiflorine.
Uniqueness of this compound: this compound’s unique 7-keto-e,β-enamine fragment and its ability to undergo stereospecific and regioselective reactions set it apart from other quinolizidine alkaloids. Additionally, its potential in enhancing insulin secretion and glucose metabolism highlights its distinct pharmacological profile .
Properties
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-5-en-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c18-13-4-6-17-9-11-7-12(15(17)8-13)10-16-5-2-1-3-14(11)16/h4,6,11-12,14-15H,1-3,5,7-10H2/t11-,12-,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKZPOVBDNEGN-NZBPQXDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CC(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CC(=O)C=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-80-6 | |
Record name | (7S,7aS,14S,14aR)-1,7,7a,8,9,10,11,13,14,14a-Decahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Multiflorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MULTIFLORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G8C30AVF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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